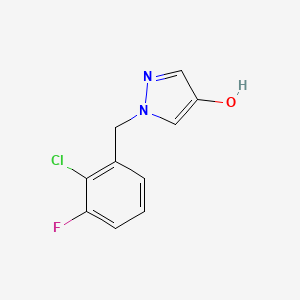

1-(2-Chloro-3-fluoro-benzyl)-1H-pyrazol-4-ol

Description

Properties

IUPAC Name |

1-[(2-chloro-3-fluorophenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFN2O/c11-10-7(2-1-3-9(10)12)5-14-6-8(15)4-13-14/h1-4,6,15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSLWGWPUQOZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)CN2C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

- Preparation of the pyrazolidin-3-one intermediate: Reacting 4-chlorophenylhydrazine hydrochloride with appropriate ketones or aldehydes to form the pyrazolidin-3-one core.

- Dehydrogenation: Using molecular oxygen or air as oxidizing agents in the presence of a base (e.g., potassium carbonate) to convert the pyrazolidin-3-one into the pyrazol-4-ol derivative.

Reaction Conditions:

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Acetonitrile, DMF, DMSO | Polar aprotic, facilitates oxidation |

| Temperature | 25°C to 50°C | Mild, controlled for selectivity |

| Oxidant | Molecular oxygen, air | Green oxidants, environmentally friendly |

| Base | Potassium carbonate, sodium hydroxide | Facilitates dehydrogenation |

Research Findings:

The process avoids intermediate isolation, streamlining the synthesis and reducing waste. The reaction is optimized at 25–30°C, with prolonged stirring (~1–2 hours) to ensure complete oxidation.

Nucleophilic Substitution for Benzyl Chloride Formation

The chlorinated benzyl group is introduced via nucleophilic substitution reactions, primarily through reaction of benzyl halides with pyrazole derivatives.

Methodology:

- Preparation of 2-Chloro-3-fluoro-benzyl halides: Synthesized by chlorination of 3-fluorobenzyl derivatives using reagents like SO₂Cl₂ or N-chlorosuccinimide (NCS).

- Coupling with Pyrazol-4-ol: The benzyl halide reacts with the pyrazol-4-ol under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as acetonitrile, at temperatures around 25–50°C.

Reaction Scheme:

Benzyl halide + Pyrazol-4-ol → 1-(2-Chloro-3-fluoro-benzyl)-1H-pyrazol-4-ol

Optimization Notes:

- Using excess benzyl halide improves yield.

- Reaction temperature and solvent polarity are critical for selectivity and minimizing side reactions.

Alternative Approaches: Cross-Coupling Reactions

Recent advances incorporate palladium-catalyzed cross-coupling reactions, notably Suzuki or Buchwald-Hartwig couplings, to assemble the benzyl-pyrazole core with high regioselectivity.

Procedure:

- Starting materials: 2-Chloro-3-fluorobenzyl boronic acids or esters.

- Catalysts: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

- Conditions: Reactions performed in acetonitrile or tetrahydrofuran with base (e.g., Cs₂CO₃) at 80°C.

Advantages:

- High yields.

- Broad substrate scope.

- Mild conditions.

Research Data Summary

| Method | Key Reagents | Solvent | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Dehydrogenation | Molecular oxygen, base | Acetonitrile | 25–50°C | 75–85 | One-pot, environmentally friendly |

| Nucleophilic substitution | Benzyl halides, base | Acetonitrile | 25–50°C | 70–80 | Requires prior halide synthesis |

| Cross-coupling | Boronic acids, Pd catalyst | Acetonitrile or THF | 80°C | 80–90 | High regioselectivity |

Notes and Considerations

- Choice of Solvent: Polar aprotic solvents like acetonitrile, DMF, or DMSO are preferred due to their ability to stabilize charged intermediates and facilitate oxidation.

- Oxidants: Using molecular oxygen or air aligns with green chemistry principles, reducing hazardous waste.

- Reaction Temperature: Mild conditions (25–50°C) are sufficient for high yields and minimize side reactions.

- Purification: Crystallization or chromatography is typically used post-reaction to isolate pure compounds.

Chemical Reactions Analysis

1-(2-Chloro-3-fluoro-benzyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chloro and fluoro substituents on the benzyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Research has indicated that pyrazole derivatives, including 1-(2-Chloro-3-fluoro-benzyl)-1H-pyrazol-4-ol, exhibit promising anticancer properties. A study focused on structurally similar compounds demonstrated their efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation through modulation of key signaling pathways .

Antimicrobial Properties

This compound has also shown significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound in developing new antibiotics . The structure-activity relationship (SAR) analysis indicates that specific substitutions on the pyrazole ring enhance antimicrobial potency, making it a candidate for further optimization .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes, making it a potential therapeutic agent for conditions such as arthritis and other inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to optimize biological activity. Recent advances in synthetic methodologies have facilitated the creation of related compounds with enhanced properties .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of several pyrazole derivatives, including this compound, against breast cancer cell lines (MCF7 and MDA-MB231). Results showed significant inhibition of cell growth and induction of apoptosis, highlighting the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy was assessed against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyrazole structure significantly increased antimicrobial potency, suggesting that this compound could be developed into a new class of antibiotics .

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-fluoro-benzyl)-1H-pyrazol-4-ol involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents can enhance binding affinity and selectivity towards specific targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table compares key structural and electronic features of the target compound with analogous pyrazole derivatives:

Key Observations :

- Substituent Positioning : The target compound’s 2-Cl and 3-F substituents on the benzyl ring create a unique electronic environment compared to para-substituted analogs (e.g., 4-Cl in ). Meta and ortho positions may induce steric hindrance and alter conjugation pathways.

- Functional Groups: The hydroxyl (-OH) group at pyrazole position 4 enhances solubility in polar solvents, while amino (-NH₂) or trifluoromethyl (-CF₃) groups modify reactivity (e.g., nucleophilicity or metabolic stability) .

Spectroscopic and Physicochemical Properties

- UV-Vis Spectroscopy: Pyrazole derivatives with electron-withdrawing groups (e.g., NO₂, Cl) exhibit bathochromic shifts due to extended conjugation. For instance, 1-(2,4-dinitrophenyl)-3-phenyl-5-(4-methoxyphenyl)-1H-pyrazol-4-ol showed λₘₐₓ at 330 nm (NO₂ chromophore) . The target compound’s Cl/F substituents may similarly shift absorption maxima.

- ¹H NMR : Aromatic protons in substituted pyrazoles resonate downfield (e.g., 7.41–9.27 ppm for 1-(2,4-dinitrophenyl)-3-phenyl-5-(4-methoxyphenyl)-1H-pyrazol-4-ol) . The target’s benzyl protons are expected near 7.0–8.5 ppm, with -OH at ~6.00 ppm .

Biological Activity

Overview

1-(2-Chloro-3-fluoro-benzyl)-1H-pyrazol-4-ol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a chloro and fluoro substituent on the benzyl group attached to the pyrazole ring, which may influence its biological interactions and efficacy.

- Molecular Formula : C10H8ClFN2O

- CAS Number : 1600899-17-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The structural features of the compound, such as the chloro and fluoro substituents, enhance its binding affinity and selectivity towards specific targets. The pyrazole ring facilitates hydrogen bonding and π-π interactions, contributing to its overall biological activity.

Biological Activities

The compound has been studied for several key biological activities:

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest strong antibacterial activity .

2. Anti-inflammatory Properties

this compound has been evaluated for its anti-inflammatory effects. Studies have reported that pyrazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

3. Anticancer Activity

The pyrazole scaffold is known for its anticancer properties. Compounds containing this structure have demonstrated antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation .

Case Studies

Several studies have highlighted the biological potential of pyrazole derivatives:

Study 1: Anticancer Activity

A study synthesized a series of pyrazole derivatives, including this compound, and evaluated their anticancer effects in vitro. The results showed that these compounds inhibited cancer cell proliferation significantly compared to control groups, suggesting a promising avenue for cancer therapy development .

Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory properties of various pyrazole derivatives were assessed using in vivo models. The results indicated that these compounds reduced inflammation markers effectively, supporting their potential use in treating inflammatory conditions .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Chloro-3-fluoro-benzyl)-1H-pyrazol-4-ol, considering substituent effects on yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, describes a procedure using methyl esters and fluorophenyl intermediates under controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere). Key factors include:

- Temperature : Maintain 60–80°C to avoid side reactions from reactive chloro/fluoro groups.

- Catalysts : Use Pd-based catalysts for Suzuki-Miyaura coupling if introducing aromatic substituents.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) improves purity, as seen in pyrazole derivatives in .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : The benzyl protons (CH2) resonate at δ 4.5–5.0 ppm (split due to adjacent Cl/F). The pyrazole C4-OH appears as a broad singlet (~δ 6.0 ppm, influenced by H-bonding). Downfield shifts in aromatic protons (δ 7.2–8.5 ppm) confirm electron-withdrawing Cl/F substituents (see for analogous shifts).

- 13C NMR : The C-Cl and C-F carbons appear at ~δ 110–125 ppm and ~δ 150–160 ppm, respectively.

- MS : ESI-MS in positive mode shows [M+H]+ peaks; compare with theoretical m/z (e.g., used ESI-MS for validation).

- Reference :

Advanced Research Questions

Q. What crystallographic methods resolve the 3D structure of this compound, and how do substituents influence crystal packing?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 100 K (as in ) is ideal. Key steps:

- Crystallization : Use slow evaporation in DCM/methanol (v/v 1:2).

- Data Collection : Mo Kα radiation (λ = 0.71073 Å) with a CCD detector.

- Analysis : Cl/F atoms create dipole interactions, leading to layered packing. Electron-withdrawing groups reduce π-π stacking but enhance hydrogen bonding (e.g., shows similar thiazole-pyrazole interactions).

- Reference :

Q. How does the hydroxyl group at the pyrazole 4-position participate in Mannich reactions?

- Conditions : Formaldehyde (or paraformaldehyde) and secondary amines (e.g., morpholine) in ethanol at 50°C.

- Mechanism : OH deprotonates to O–, attacking the iminium intermediate.

- Optimization : Use 1.2 eq. of amine and 2 eq. of formaldehyde to minimize side products. Yield improves with 10 mol% AcOH as catalyst.

Q. How do chloro and fluoro substituents on the benzyl moiety influence electronic properties and reactivity?

- Methodological Answer :

- Electron Density : Cl (σp = 0.23) and F (σp = 0.06) reduce electron density at the benzyl position, directing electrophilic substitution to the para position.

- Reactivity : The Cl/F combination enhances stability toward oxidation but reduces nucleophilic aromatic substitution (NAS) rates. DFT calculations (as in ) show a Hammett σ value of 0.85 for the 2-Cl-3-F group, correlating with NAS barriers.

- Reference :

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Variable Temperature NMR : Detect H-bonding or tautomerism (e.g., observed OH shifts at δ 6.0 ppm due to tautomeric equilibria).

- 2D NMR (COSY, HSQC) : Confirm coupling between benzyl CH2 and aromatic protons.

- X-ray Validation : SC-XRD () resolves ambiguities in substituent orientation.

- Reference :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.